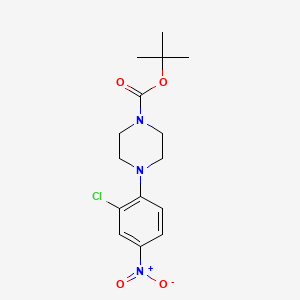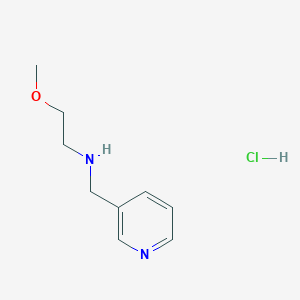![molecular formula C11H11ClN4OS2 B2410129 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide CAS No. 690688-75-6](/img/structure/B2410129.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide is a compound that has garnered interest in the field of medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit enzymes such as urease
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Based on its structural similarity to other thiadiazole derivatives, it may interact with its targets through the formation of covalent bonds, leading to the inhibition of the target’s activity .
Biochemical Pathways
Similar compounds have been found to interfere with the urea cycle by inhibiting the enzyme urease . This could potentially lead to a decrease in the production of ammonia and carbon dioxide, which are byproducts of the urea cycle.
Pharmacokinetics
Based on its structural properties, it is likely to have good lipophilicity and moderate water solubility, which could influence its absorption and distribution in the body
Result of Action
Inhibition of urease activity could potentially lead to a decrease in the production of ammonia and carbon dioxide, which could have downstream effects on nitrogen metabolism .
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. For instance, the compound’s solubility might be affected by the pH of the environment . Additionally, the compound should be stored in a cool, dry place to maintain its stability .
Biochemical Analysis
Biochemical Properties
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide has been found to exhibit urease inhibitory activities . It interacts with the urease enzyme, a cytoplasmic enzyme found in several cells including bacteria, fungi, algae, and some plant cells . The nature of these interactions involves the compound binding to the active site of the urease enzyme, inhibiting its activity .
Cellular Effects
The compound’s interaction with the urease enzyme has significant effects on cellular processes. Specifically, it influences the conversion of urea to ammonia and carbon dioxide, a process catalyzed by the urease enzyme . By inhibiting this enzyme, this compound can potentially affect cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with the urease enzyme . This results in enzyme inhibition, which in turn leads to changes in gene expression and cellular metabolism .
Temporal Effects in Laboratory Settings
Given its stability and the nature of its interactions with the urease enzyme, it is likely that it exhibits long-term effects on cellular function .
Metabolic Pathways
This compound is involved in the urea cycle, a critical metabolic pathway . It interacts with the urease enzyme, potentially affecting metabolic flux and metabolite levels .
Properties
IUPAC Name |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN4OS2/c1-6-2-3-7(4-8(6)12)14-9(17)5-18-11-16-15-10(13)19-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZONUABVZBDGKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN4OS2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
690688-75-6 |
Source


|
| Record name | 2-((5-AMINO-1,3,4-THIADIAZOL-2-YL)THIO)-N-(3-CHLORO-4-METHYLPHENYL)ACETAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Amino-6-cyclopropyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2410048.png)
![N-[4-(4-Methylphenyl)-1H-imidazol-2-YL]acetamide](/img/structure/B2410049.png)
![6-(4-((2-Chlorophenyl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2410050.png)



![1-(2,3-dimethylphenyl)-5-propyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2410055.png)

![8-(4-methoxyphenyl)-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2410060.png)



